3-Amino-L-alanine hydrochloride

Enzyme Kinetics Cystathionase Transsulfuration Pathway

Select 3-Amino-L-alanine hydrochloride for research requiring strict L-stereochemistry. It functions as both a substrate (Km=1 mM) and a reversible competitive inhibitor (Ki=1 mM) of cystathionase, enabling precise enzyme kinetics and washout experiments without the irreversible inactivation caused by DL-propargylglycine. As the essential biosynthetic precursor of staphyloferrin B in S. aureus, this compound bypasses genetic blocks in ΔsbnA/ΔsbnB mutants, restoring siderophore production. The hydrochloride salt ensures ≥100 mg/mL aqueous solubility for direct media supplementation and solid-phase peptide synthesis. ≥98% purity and defined optical rotation (+24°) guarantee reproducible coupling efficiency and biological activity in antimicrobial and chelator-conjugate development.

Molecular Formula C3H9ClN2O2
Molecular Weight 140.57 g/mol
CAS No. 1482-97-9
Cat. No. B555142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-L-alanine hydrochloride
CAS1482-97-9
Synonyms1482-97-9; (S)-2,3-diaminopropanoicacidhydrochloride; 3-Amino-L-alaninehydrochloride; L-2,3-Diaminopropionicacidhydrochloride; H-Dapa-OH.HCl; L(+)-2,3-Diaminopropionicacidhydrochloride; (S)-(+)-2,3-DiaminopropionicAcidHydrochloride; L-3-AminoalanineHydrochloride; SBB053581; UNII-68H9573890; L(+)-2,3-DiaminopropionicacidHCl; L-DapCL; (2S)-2,3-diaminopropanoicacidhydrochloride; D-(-)-2,3-Diaminopropionicacidhydrochloride; H-DL-Dap-OH.HCl; D5414_SIGMA; SCHEMBL5548567; 3-AMINO-L-ALANINE2HCL; CTK0I4999; MolPort-003-930-261; SKWCZPYWFRTSDD-DKWTVANSSA-N; EBD13095; L-Alanine,3-amino-,hydrochloride; ANW-21128; CD-710
Molecular FormulaC3H9ClN2O2
Molecular Weight140.57 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)N.Cl
InChIInChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m0./s1
InChIKeySKWCZPYWFRTSDD-DKWTVANSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-L-alanine hydrochloride (CAS 1482-97-9): Competitive Cystathionase Inhibitor and Siderophore Precursor


3-Amino-L-alanine hydrochloride (CAS 1482-97-9), also known as L-2,3-diaminopropanoic acid hydrochloride or L-Dap·HCl, is a non-proteinogenic beta-substituted amino acid featuring an additional amino group at the 3-position of the alanine structure . This L-stereoisomer exists as a white crystalline powder with a melting point of 231–241°C and an optical rotation of +24° (c=2 in 1M HCl), serving as a dual-role molecular tool that functions both as a substrate (Km=1 mM) and a competitive inhibitor (Ki=1 mM) of rat liver cystathionase (CTH) . Beyond enzyme studies, it serves as an essential biosynthetic precursor for staphyloferrin B, a siderophore produced by Staphylococcus aureus, and for dapdiamide antibiotics produced by Pantoea agglomerans .

3-Amino-L-alanine hydrochloride (CAS 1482-97-9): Stereochemistry and Substrate/Inhibitor Duality Prevent Substitution


In-class substitution with D-2,3-diaminopropanoic acid or DL-racemic mixtures fundamentally alters biological recognition because cystathionase (CTH) and siderophore biosynthetic enzymes exhibit strict stereoselectivity for the L-enantiomer [1]. While the D-isomer may retain some inhibitory activity, it fails to serve as an authentic substrate for L-Dap biosynthesis in Staphylococcus aureus or as a precursor for L-Dap–containing antibiotics [2]. Furthermore, alternative cystathionase inhibitors such as DL-propargylglycine operate via irreversible, mechanism-based inactivation (active-site alkylation), which fundamentally differs from the reversible, competitive inhibition mechanism of L-Dap·HCl, thereby altering experimental outcomes in enzyme kinetics studies and cellular assays [3]. The hydrochloride salt form specifically confers aqueous solubility of ≥100 mg/mL (711 mM), a critical formulation attribute not guaranteed with free base or alternative counterion forms [4].

3-Amino-L-alanine hydrochloride (CAS 1482-97-9): Quantitative Evidence for Cystathionase Inhibition, Substrate Kinetics, and Biosynthetic Precursor Activity


3-Amino-L-alanine hydrochloride: Dual Substrate and Competitive Inhibitor of Rat Liver Cystathionase

3-Amino-L-alanine hydrochloride demonstrates quantifiable dual functionality at rat liver cystathionase (CTH), acting both as a substrate and a competitive inhibitor. In contrast to the irreversible inhibitor DL-propargylglycine, L-Dap·HCl exhibits defined Michaelis-Menten kinetics with Km=1 mM (using L-homoserine as substrate) and competitive inhibition with Ki=1 mM . This reversible binding mode enables precise control of enzyme activity without permanent active-site modification, a critical advantage for enzyme mechanism studies.

Enzyme Kinetics Cystathionase Transsulfuration Pathway Biochemical Assay

3-Amino-L-alanine hydrochloride: Essential Precursor for Staphyloferrin B Siderophore Biosynthesis

L-2,3-diaminopropanoic acid (L-Dap) is an essential structural component of staphyloferrin B, a citrate-based siderophore produced by Staphylococcus aureus. Hydrolysis of purified staphyloferrin B with 8M HCl revealed the presence of L-2,3-diaminopropionic acid as one of four constituent building blocks [1]. Genetic knockout studies demonstrated that mutations in sbnA or sbnB, the genes encoding L-Dap biosynthetic enzymes, completely abrogate staphyloferrin B synthesis; supplementation of the growth medium with exogenous L-2,3-diaminopropionic acid bypasses this genetic block and restores siderophore production [2].

Siderophore Biosynthesis Microbial Iron Acquisition Staphylococcus aureus Natural Product Chemistry

3-Amino-L-alanine hydrochloride: Aqueous Solubility Enabling High-Concentration Biochemical Assays

The hydrochloride salt form of 3-Amino-L-alanine exhibits aqueous solubility of 100 mg/mL (711.39 mM) with sonication, as reported by TargetMol [1]. This high solubility enables the preparation of concentrated stock solutions essential for enzyme kinetics assays, cell culture supplementation studies, and siderophore biosynthesis reconstitution experiments. The free base form (L-2,3-diaminopropanoic acid, CAS 4033-39-0) has limited aqueous solubility and requires acidification for dissolution, introducing additional variables in experimental design.

Formulation Solubility Assay Development Biochemical Reagent

3-Amino-L-alanine Derivatives: Potent Inhibitors of Glucosamine-6-Phosphate Synthase with Defined Kinetics

N3-haloacetyl derivatives of L-2,3-diaminopropanoic acid are potent, active-site-directed inactivators of glucosamine-6-phosphate synthase (GlcN-6-P synthase) from Candida albicans and bacteria. These derivatives act as glutamine analogs and inactivate the fungal enzyme with Kinact values of 0.5 μM (bromoacetyl-), 0.55 μM (iodoacetyl-), and 18.5 μM (chloroacetyl-) [1]. The parent compound, 3-Amino-L-alanine, serves as the essential chiral scaffold upon which these pharmacologically active derivatives are constructed.

Antimicrobial Glucosamine-6-Phosphate Synthase Cell Wall Biosynthesis Structure-Activity Relationship

3-Amino-L-alanine hydrochloride: Building Block for Orthogonally Protected Peptidomimetics

L-2,3-diaminopropanoic acid (L-Dap) provides a versatile scaffold for solid-phase peptide synthesis due to its dual amino functionality, enabling orthogonal protection strategies. A solid-phase synthesis method for novel β-peptides derived from β-amino-L-alanine has been described, demonstrating successful incorporation into β3- and β2-peptide backbones [1]. The free β-amino group allows for site-specific conjugation or branching in peptide chains, an architectural feature absent in standard α-amino acids such as L-alanine.

Peptide Synthesis Solid-Phase Synthesis Peptidomimetics Orthogonal Protection

3-Amino-L-alanine hydrochloride (CAS 1482-97-9): Optimal Procurement Scenarios for Enzyme Studies, Siderophore Research, and Peptide Synthesis


Cystathionase (CTH) Enzyme Kinetics and Inhibition Studies

Researchers investigating the transsulfuration pathway or hydrogen sulfide (H2S) biosynthesis should prioritize 3-Amino-L-alanine hydrochloride as the preferred tool compound. Its defined substrate kinetics (Km=1 mM) and reversible competitive inhibition (Ki=1 mM) enable precise characterization of cystathionase activity without the irreversible enzyme destruction caused by DL-propargylglycine . This reversibility is essential for washout experiments, dose-response profiling, and studies requiring recovery of enzyme function post-inhibition.

Staphylococcus aureus Siderophore Biosynthesis Reconstitution

For studies of staphyloferrin B biosynthesis in S. aureus, 3-Amino-L-alanine hydrochloride is the only commercially available precursor capable of bypassing genetic blocks in ΔsbnA or ΔsbnB mutants . The high aqueous solubility (≥100 mg/mL) of the hydrochloride salt facilitates direct supplementation of bacterial growth media, enabling robust reconstitution of siderophore production and subsequent phenotypic analysis of iron acquisition and virulence [1].

Synthesis of Glucosamine-6-Phosphate Synthase Inhibitors and Antimicrobial Probes

Medicinal chemistry groups developing novel antimicrobial agents targeting cell wall biosynthesis should procure 3-Amino-L-alanine hydrochloride as the chiral starting material for N3-haloacetyl and N3-fumaroyl derivatives. These derivatives exhibit potent inactivation of glucosamine-6-phosphate synthase with Kinact values as low as 0.5 μM . The L-stereochemistry is critical for activity; racemic or D-isomer starting materials will yield inactive or suboptimal products.

Solid-Phase Synthesis of Branched Peptides and Peptidomimetics

Peptide chemists synthesizing β-peptides, branched peptide architectures, or chelator-conjugated biomolecules should select 3-Amino-L-alanine hydrochloride as a versatile building block. Its dual amino groups (α-NH2 and β-NH2) enable orthogonal protection strategies essential for site-selective derivatization during solid-phase assembly . The high purity (≥98%) and defined stereochemistry ensure reproducible coupling efficiency and product homogeneity.

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